REACTION_CXSMILES
|
[C:1]([Si:5]1([C:13]([CH3:16])([CH3:15])[CH3:14])[O:10][CH2:9][CH:8]([CH2:11]O)[CH2:7][O:6]1)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.C(Br)(Br)(Br)[Br:24].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:24][CH2:11][CH:8]1[CH2:9][O:10][Si:5]([C:13]([CH3:16])([CH3:15])[CH3:14])([C:1]([CH3:4])([CH3:3])[CH3:2])[O:6][CH2:7]1
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si]1(OCC(CO1)CO)C(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at −10° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then raised to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure and residue
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1CO[Si](OC1)(C(C)(C)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |